molecular formula C30H30ClN3O5S B2463869 6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide CAS No. 688060-91-5

6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide

Cat. No. B2463869
CAS RN: 688060-91-5
M. Wt: 580.1
InChI Key: ZOQARZMLMZFYTF-UHFFFAOYSA-N
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Description

6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide is a useful research compound. Its molecular formula is C30H30ClN3O5S and its molecular weight is 580.1. The purity is usually 95%.
BenchChem offers high-quality 6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Potential

Studies have identified compounds structurally related to 6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide showing significant antitubercular activity. These compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Maurya et al., 2013).

Radioiodination and Biodistribution

Radioiodination techniques applied to similar compounds have shown effective labeling with radioactive iodine. This process is significant in the development of radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Molecular Structure and Docking Studies

The structural properties of related compounds have been explored through various spectroscopic methods. Molecular docking studies suggest favorable interactions with proteins like SHP2, indicating potential therapeutic applications (Wu et al., 2022).

Anticancer Activity

Compounds with a similar molecular structure have been synthesized and screened for in vitro anticancer activity, revealing several active agents against cancer cells. This indicates a promising avenue for cancer treatment research (Khalil et al., 2003).

AMPA Receptor Antagonism

Research into quinazoline derivatives shows potential as AMPA receptor antagonists, with applications in neurological disorders such as epilepsy (Catarzi et al., 2010).

Synthesis of Heterocyclic Compounds

Efficient methods for synthesizing oxazino- and thiazinoquinazolines, which are biologically active, have been developed. These compounds hold potential for various pharmacological applications (Abele et al., 2012).

Antimicrobial and Antioxidant Properties

Newer quinazoline-4(3H)-one derivatives, which share structural similarity, have been synthesized and shown to possess significant antimicrobial and antioxidant properties (Kumar et al., 2011).

properties

IUPAC Name

6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQARZMLMZFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

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